Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate

Description

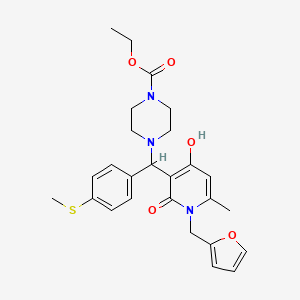

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:

- A piperazine ring substituted with an ethyl carboxylate group.

- A furan-2-ylmethyl substituent linked to a dihydropyridinone scaffold (4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl).

- A 4-(methylthio)phenyl group bridging the dihydropyridinone and piperazine components.

This compound exemplifies the integration of heterocyclic systems (furan, pyridinone, piperazine) and sulfur-containing aromatic groups, which are common in drug design due to their bioactivity and metabolic stability .

Properties

IUPAC Name |

ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5S/c1-4-33-26(32)28-13-11-27(12-14-28)24(19-7-9-21(35-3)10-8-19)23-22(30)16-18(2)29(25(23)31)17-20-6-5-15-34-20/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXACKGCNONUZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)SC)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 497.6 g/mol, possesses structural features that suggest a range of pharmacological properties.

Antioxidant Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. A study found that similar compounds demonstrated high antioxidant activity, suggesting that this compound may also possess this property .

Antimicrobial Activity

The compound's potential antimicrobial effects have been explored through various studies. For instance, related compounds have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging around 256 µg/mL . This suggests that this compound could exhibit similar antimicrobial properties.

Study on Neuroprotective Effects

A recent case study investigated the neuroprotective effects of dihydropyridine derivatives. It was found that these compounds could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to their ability to modulate calcium influx and inhibit apoptosis pathways, which may also apply to Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-y)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Similar structures have been reported to inhibit pro-inflammatory cytokines in vitro. For example, a derivative exhibited a reduction in TNF-alpha and IL-6 levels in macrophage cultures, indicating a possible pathway for Ethyl 4... to exert anti-inflammatory effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its unique chemical structure, which includes a piperazine moiety and pyridine derivatives. Key areas of research include:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. The furan ring may enhance this activity by facilitating interactions with microbial enzymes or receptors, making it a candidate for further research in antimicrobial drug development.

Antioxidant Properties

Research indicates that similar compounds demonstrate antioxidant activity, which is essential in combating oxidative stress-related diseases. The IC50 values for related compounds against free radicals like DPPH and ABTS have shown promising results in the range of 10–20 µg/mL, suggesting potential therapeutic applications in oxidative stress mitigation.

Anticancer Activity

The compound has been evaluated for its anticancer properties. For instance, related derivatives have shown significant cytotoxicity against various cancer cell lines with IC50 values as low as 4.36 µM against HCT 116 colon cancer cells. The proposed mechanisms include the inhibition of key signaling pathways critical for cancer cell proliferation.

Neuroprotective Effects

In vitro studies suggest that derivatives can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. Mechanisms involve modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses, indicating potential applications in neurodegenerative disease therapies.

Case Study 1: Anticancer Efficacy

A study conducted by Yasuda et al. synthesized several piperazine derivatives and evaluated their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

Research published in MDPI explored the neuroprotective potential of related compounds using in vivo models. Results indicated that these compounds significantly reduced neurodegeneration markers in animal models of Alzheimer's disease, showcasing their potential for therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Compound A and related piperazine-containing derivatives:

Key Comparison Points

Heterocyclic Diversity: Compound A incorporates a furan ring and dihydropyridinone, whereas analogs like MK41 () feature thiophene and trifluoromethylphenyl groups. Thiophene and furan are both electron-rich heterocycles, but furan’s oxygen atom may confer distinct hydrogen-bonding interactions in biological targets .

Sulfur-Containing Groups: The 4-(methylthio)phenyl group in Compound A contrasts with the p-toluenesulfonyl group in Streptomyces-derived piperazines ().

Pharmacological Implications: Piperazine derivatives from Streptomyces () exhibit antioxidant and anticancer properties, likely mediated by radical scavenging or enzyme inhibition. Compound A’s dihydropyridinone moiety, common in calcium channel blockers, suggests additional mechanistic complexity . In contrast, benzodiazepine-containing piperazines () may target GABA receptors, highlighting the role of auxiliary heterocycles in dictating bioactivity .

The absence of protecting groups in Compound A’s structure suggests a streamlined synthesis compared to benzodiazepine hybrids .

Q & A

Q. Table 1: Common Synthesis Steps and Optimization Parameters

| Step | Key Reaction | Critical Parameters | Yield Optimization Strategies |

|---|---|---|---|

| 1 | Formation of dihydropyridinone core | Temperature (60–80°C), solvent (DMF or THF) | Slow addition of reagents to minimize side products |

| 2 | Piperazine coupling | pH control (7–9), use of EDCI/HOBt as coupling agents | Excess piperazine derivative to drive reaction |

| 3 | Final deprotection | Acidic conditions (TFA in DCM) | Controlled reaction time to prevent degradation |

Advanced: How can researchers optimize regioselectivity in substitutions on the piperazine ring?

Answer:

Regioselectivity is influenced by steric and electronic factors. Methodological approaches include:

- Computational modeling : Density Functional Theory (DFT) to predict reactive sites on the piperazine ring .

- Catalyst selection : Use of palladium catalysts for directed C-H activation in cross-coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at less hindered nitrogen atoms .

- In-situ monitoring : Real-time NMR or HPLC to track substitution patterns and adjust conditions .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR spectroscopy : 1H NMR identifies proton environments (e.g., furan methylene at δ 4.2–4.5 ppm; piperazine CH2 at δ 2.5–3.0 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) at ~3200 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ~580–600 m/z) .

- X-ray crystallography : Resolves 3D conformation using SHELXL for refinement .

Q. Table 2: Spectroscopic Techniques and Key Features

Advanced: How to resolve contradictions in binding affinity data for this compound?

Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate interactions .

- Purity verification : Use HPLC (≥95% purity) and elemental analysis to exclude batch variability .

- Buffer optimization : Test under physiological pH (7.4) and ionic strength to mimic in vivo conditions .

- Negative controls : Include known inhibitors/agonists to benchmark activity .

Basic: What biological targets are hypothesized for this compound?

Answer:

Structural analogs suggest potential targets:

- Kinases : ATP-binding pockets due to the dihydropyridinone core .

- GPCRs : Piperazine derivatives often modulate serotonin or dopamine receptors .

- Enzymes with thiol groups : The 4-(methylthio)phenyl moiety may interact via covalent or redox mechanisms .

Q. Table 3: Hypothesized Targets and Supporting Evidence

| Target Class | Supporting Structural Features | Reference |

|---|---|---|

| Tyrosine kinases | Dihydropyridinone mimics ATP’s adenine ring | |

| 5-HT receptors | Piperazine’s conformational flexibility | |

| Thioredoxin reductase | Electrophilic methylthio group |

Advanced: What strategies assess metabolic stability in preclinical studies?

Answer:

- In vitro models : Incubate with liver microsomes or hepatocytes; quantify parent compound depletion via LC-MS/MS .

- Isotope tracing : Use 14C-labeled compound to track metabolite formation .

- CYP enzyme profiling : Identify CYP450 isoforms involved using selective inhibitors .

- Computational ADME tools : Predict sites of metabolism (e.g., MetaSite) to guide structural modifications .

Basic: What handling protocols ensure compound stability?

Answer:

- Storage : -20°C under argon in amber vials to prevent oxidation/hydrolysis .

- Solubility : Use DMSO for stock solutions (test for precipitation at working concentrations) .

- Safety : Wear nitrile gloves and eye protection; avoid inhalation (refer to SDS for toxicity data) .

Advanced: How does SHELX software resolve crystallographic ambiguities?

Answer:

- Twinning detection : SHELXD identifies twinned crystals via intensity statistics .

- Electron density refinement : SHELXL applies restraints to poorly resolved regions (e.g., flexible piperazine ring) .

- Validation tools : Check for Ramachandran outliers and R-factor convergence to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.